1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone
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Overview
Description
1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core linked to a benzothiophene moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone can be compared with other benzimidazole derivatives, such as:
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: This compound also exhibits significant antitumor activity.
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Known for its antimicrobial properties.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds show potent inhibitory activities against cancer cell lines.
The uniqueness of this compound lies in its specific combination of benzimidazole and benzothiophene moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
benzimidazol-1-yl-(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c1-22-10-6-7-11-14(8-10)23-16(15(11)18)17(21)20-9-19-12-4-2-3-5-13(12)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNYGPGDGHEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3C=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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